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Fundamental characteristics of crotonylene (2-Butyne)

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An In-depth Technical Guide to the Core Characteristics of Crotonylene (2-Butyne)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonylene, systematically known as **2-Butyne** or dimethylacetylene, is a symmetrical alkyne with the chemical formula C₄H₆.[1][2][3] As a fundamental building block in organic synthesis, it offers a versatile scaffold for the introduction of a four-carbon unit into more complex molecular architectures. Its reactivity, centered around the carbon-carbon triple bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the core characteristics of **2-Butyne**, including its physical and chemical properties, spectroscopic signature, synthesis, and reactivity. Detailed experimental protocols and safety information are also presented to support its practical application in a laboratory setting.

Chemical and Physical Properties

2-Butyne is a colorless, volatile, and pungent liquid at standard temperature and pressure.[1] It is characterized by its low boiling point and immiscibility with water, while showing good solubility in common organic solvents.[4][5] These properties make it a useful reagent in a variety of reaction conditions.

Table 1: Physical and Chemical Properties of **2-Butyne**



Property	Value	Reference	
Molecular Formula	C4H6	[2]	
Molar Mass	54.09 g/mol	[3][6]	
CAS Number	503-17-3	[2]	
Appearance	Clear, colorless to light yellow liquid	[5][7]	
Odor	Petroleum-like, pungent	[1][5][8]	
Melting Point	-32 °C (-26 °F; 241 K)	[3][9]	
Boiling Point	27 °C (81 °F; 300 K)	[3][9]	
Density	0.691 g/mL at 25 °C	[7][9]	
Refractive Index (n ²⁰ /D)	1.393	[7][9]	
Vapor Pressure	706.0 mmHg at 25 °C		
Flash Point	-25 °C (-13 °F)	[8][9]	
Water Solubility	Not miscible	[5][9]	
рКа	~25	[10]	

Molecular Structure and Spectroscopic Data

The structure of **2-Butyne** features a linear arrangement of the four carbon atoms, with the triple bond located between the second and third carbon atoms (C2 and C3). The C2 and C3 carbons are sp-hybridized, forming a strong sigma bond and two pi bonds, which dictates the molecule's reactivity.[4] The terminal carbons are sp³-hybridized methyl groups. Due to its symmetry, **2-Butyne** is of significant interest to physical chemists, particularly for studying its very low torsional barrier.[1][3]

Table 2: Spectroscopic Data for **2-Butyne**



Spectroscopy	Expected Characteristics	
¹ H NMR	A single sharp peak for the six equivalent protons of the two methyl groups.	
¹³ C NMR	Two distinct signals: one for the sp-hybridized carbons of the triple bond and another for the sp ³ -hybridized carbons of the methyl groups.	
IR Spectroscopy	The C≡C triple bond stretch is expected around 2100-2260 cm ⁻¹ , though it may be weak or absent due to the molecule's symmetry. C-H stretching from the methyl groups is expected around 2850-3000 cm ⁻¹ .	
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 54$.	

Synthesis and Experimental Protocols

2-Butyne is produced artificially and is not found in nature in significant quantities.[1][11] Common synthetic routes involve rearrangement or elimination reactions.

Synthesis via Dehydrohalogenation of a Vicinal Dihalide

A robust method for synthesizing alkynes is the double dehydrohalogenation of a vicinal dihalide. This process begins with the halogenation of an alkene (2-butene) to form a dihalide, followed by elimination using a strong base.

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Caption: Synthesis of **2-Butyne** from 2-Butene.

Experimental Protocol: Synthesis of 2-Butyne from 2,3-Dibromobutane



This protocol is based on the well-established double dehydrohalogenation reaction.[12]

- Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a
 gas inlet, and a dropping funnel. The apparatus must be dried and purged with an inert gas
 (e.g., nitrogen or argon).
- Reaction Medium: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
 Liquid ammonia is condensed into the flask.
- Base Addition: Two equivalents of sodium amide (NaNH₂) are carefully added to the liquid ammonia to form a suspension.
- Substrate Addition: A solution of 2,3-dibromobutane dissolved in an inert solvent (e.g., diethyl ether) is added dropwise from the dropping funnel to the sodium amide suspension.
- Reaction: The mixture is stirred at the temperature of liquid ammonia for several hours to allow the double elimination to proceed to completion.
- Quenching: The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize the excess sodium amide.
- Workup: The ammonia is allowed to evaporate. Water is then added to the remaining residue, and the product is extracted with a low-boiling organic solvent (e.g., diethyl ether).
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄),
 filtered, and the solvent is carefully removed by distillation to yield **2-butyne**. Due to the
 product's low boiling point, fractional distillation is required for high purity.

Reactivity and Key Reactions

The chemical reactivity of **2-Butyne** is dominated by its electron-rich carbon-carbon triple bond, making it susceptible to electrophilic addition reactions.[4][13]

Catalytic Hydrogenation

Hydrogen can be added across the triple bond in the presence of a metal catalyst. The stereochemical outcome can be controlled by the choice of catalyst.



- Syn-Addition: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), results in the syn-addition of hydrogen to produce cis-2-butene.[13]
- Complete Reduction: Using a more active catalyst like platinum or palladium on carbon results in the complete reduction to butane.[14]

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Caption: Selective hydrogenation of **2-Butyne**.

Experimental Protocol: Selective Hydrogenation to cis-2-Butene

This protocol describes a typical procedure for the selective reduction of an alkyne.[15]

- Catalyst Preparation: Lindlar's catalyst is suspended in a suitable solvent (e.g., methanol or hexane) in a reaction vessel.
- Reaction Setup: The vessel is connected to a hydrogen gas source and purged to create an inert atmosphere, which is then replaced with hydrogen.
- Substrate Addition: **2-Butyne** is added to the reaction mixture.
- Reaction: The mixture is stirred vigorously under a positive pressure of hydrogen (often using a balloon). The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
- Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
- Isolation: The solvent is carefully removed from the filtrate by distillation to isolate the cis-2butene product.



Halogenation

2-Butyne readily undergoes halogenation by adding halogens (e.g., Br₂, Cl₂) across the triple bond. The reaction typically proceeds in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane.[4]

Polymerization

In the presence of certain catalysts or initiators, **2-Butyne** can undergo exothermic addition polymerization reactions.[7]

Applications in Research and Drug Development

2-Butyne is a valuable precursor in the synthesis of a wide range of chemicals.[4]

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various
 pharmaceuticals.[10][16] A notable application is in the total synthesis of Vitamin E, where it
 is used to synthesize alkylated hydroquinones.[1][7]
- Agrochemicals: Its derivatives are used to produce herbicides, insecticides, and fungicides.
 [10][16]
- Organic Synthesis: As a fundamental building block, it is widely used in organic chemistry to construct more complex molecular frameworks.[4][10]
- Materials Science: 2-Butyne-derived compounds are used in the synthesis of polymers and specialty materials.[10]

Safety and Handling

2-Butyne is a highly flammable and reactive compound that requires careful handling.

Table 3: Safety and Hazard Information for 2-Butyne



Hazard Category	Description	Precautionary Measures	Reference
Flammability	Extremely flammable liquid and vapor. Vapors can form explosive mixtures with air.	Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground/bond container and receiving equipment.	[5][7][17]
Reactivity	May react vigorously with strong oxidizing agents. Can undergo exothermic polymerization.	Store away from oxidizing materials. Control reaction conditions carefully.	[7]
Health Hazards	May cause eye, skin, and respiratory tract irritation. Can act as a simple asphyxiant at high concentrations.	Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if needed.	[8][18][19]
Storage	Store in a cool, well-ventilated place (recommended 2-8°C). Keep container tightly closed.	Store in a designated flammable liquids cabinet.	[5][7][9]
Fire Fighting	Use foam, carbon dioxide (CO ₂), or dry chemical extinguishers.	Do not use a solid water stream. Water mist may be used to cool closed containers.	[5][7][19]



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